molecular formula C14H17NO5 B5892252 4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione

4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione

Cat. No.: B5892252
M. Wt: 279.29 g/mol
InChI Key: GCGBPTWYQCZHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a dioxocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione typically involves the condensation of dimedone with 1,1-diacetyl-2-benzoylethylene in the presence of an alkali catalyst. The reaction is carried out in ethanol, resulting in the formation of a pentaketone intermediate . This intermediate can then undergo further reactions with various nucleophiles to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(4-methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-7-2-9(16)14(10(17)3-7)11(18)4-8-5-12(19)15-13(20)6-8/h7-8,14H,2-6H2,1H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGBPTWYQCZHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)CC2CC(=O)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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